CAS number and physicochemical properties of 5-Bromo-4-chloro-2-methyl-2H-indazole
CAS number and physicochemical properties of 5-Bromo-4-chloro-2-methyl-2H-indazole
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methyl-2H-indazole for Advanced Research Applications
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions make it a cornerstone for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives are central to numerous pharmacologically active agents with applications as anti-inflammatory, antitumor, and anti-HIV compounds.[1] The 2H-indazole tautomer, while often the less thermodynamically stable isomer compared to its 1H counterpart, offers a distinct three-dimensional vector for substituent placement, enabling nuanced exploration of a target's binding pocket.[1][3]
This guide focuses on 5-Bromo-4-chloro-2-methyl-2H-indazole , a highly functionalized derivative designed for synthetic versatility. The strategic placement of bromine and chlorine atoms provides two distinct handles for further chemical modification, primarily through metal-catalyzed cross-coupling reactions. The N-methylation at the 2-position locks the tautomeric form, ensuring regiochemical integrity in subsequent synthetic steps. This compound serves as a valuable building block for researchers and drug development professionals aiming to construct complex molecular architectures for novel therapeutic agents.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The identity and key physicochemical characteristics of 5-Bromo-4-chloro-2-methyl-2H-indazole are summarized below.
Caption: Chemical structure of 5-Bromo-4-chloro-2-methyl-2H-indazole.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2375917-47-6 | [4] |
| Molecular Formula | C₈H₆BrClN₂ | |
| Molecular Weight | 245.51 g/mol | |
| Linear Formula | C₈H₆N₂Cl₁Br₁ | |
| InChI Key | SJEWBDKBNBCUSQ-UHFFFAOYSA-N | |
| Physical Form | Solid | [5] |
| Purity (Typical) | ≥97% | |
Synthesis and Purification: A Strategic Approach
Causality Behind Experimental Choices:
-
Starting Material: 2,5-Dibromo-4-chlorobenzaldehyde is selected as the starting material. The two bromine atoms have differential reactivity, allowing for selective reactions. The aldehyde provides the necessary carbon for the indazole ring system.
-
Catalyst System: A copper(I) catalyst, such as copper(I) iodide (CuI), is a well-established and cost-effective choice for catalyzing the formation of both C-N and N-N bonds required in this transformation.[3][6]
-
Nitrogen Sources: Methylamine is used to install the N-methyl group at the 2-position, while sodium azide serves as the source for the second nitrogen atom in the pyrazole ring.
-
Solvent and Temperature: A polar aprotic solvent like DMSO is chosen to facilitate the solubility of the reagents and to withstand the elevated temperatures (e.g., 120°C) often required to drive the reaction to completion.[3]
-
Purification: Silica gel column chromatography is the standard and most effective method for purifying organic compounds of this nature. The choice of a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) allows for the separation of the desired product from starting materials, by-products, and catalyst residues based on polarity.
Caption: Proposed workflow for the synthesis of 5-Bromo-4-chloro-2-methyl-2H-indazole.
Experimental Protocol: Synthesis
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dibromo-4-chlorobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous DMSO.
-
Reagent Addition: Add sodium azide (1.5 eq) to the mixture. Carefully add a solution of methylamine (1.2 eq, e.g., 40% in water) dropwise.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexanes/ethyl acetate solvent system (e.g., 95:5).
-
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexanes/ethyl acetate, starting with a low polarity (e.g., 98:2) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-4-chloro-2-methyl-2H-indazole as a solid.
Structural Elucidation and Quality Control
Unambiguous characterization of the final compound is critical for ensuring its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques provides a self-validating system for confirming identity and purity.[7][8]
Caption: Standard analytical workflow for compound characterization and quality control.
Experimental Protocol: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features: The spectrum should show a singlet for the N-methyl group (typically ~3.8-4.2 ppm), a singlet for the C3-H proton (~7.5-8.0 ppm), and two aromatic protons on the benzene ring, likely appearing as singlets or narrow doublets depending on long-range coupling.
-
Expected ¹³C NMR Features: The spectrum will show eight distinct carbon signals in the aromatic and methyl regions.
-
-
Mass Spectrometry (MS):
-
Methodology: Analyze the sample using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[8][9]
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 245.9/247.9/249.9, corresponding to the calculated molecular weight. The characteristic isotopic pattern for one bromine and one chlorine atom will be a definitive confirmation of the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Analysis: Inject the sample onto a C18 reverse-phase column and elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., 254 nm).
-
Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research-grade material, purity should be ≥97%.
-
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. 5-Bromo-4-chloro-2-methyl-2H-indazole is classified as a hazardous substance.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Codes (Examples) | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 | [4][10] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [4][10][11] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [4][10][11] |
| STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |[4][10][11] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
The true value of 5-Bromo-4-chloro-2-methyl-2H-indazole lies in its potential as a versatile intermediate. The two halogen substituents can be selectively functionalized using modern synthetic methods.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for a stepwise and controlled introduction of new functional groups, enabling the synthesis of diverse compound libraries.
-
Scaffold for Kinase Inhibitors: The indazole core is a well-known "hinge-binding" motif in many kinase inhibitors.[1][13] This compound can serve as a starting point for the synthesis of novel inhibitors by elaborating the structure at the 4- and 5-positions to target specific kinases involved in oncology or inflammatory diseases.
-
Probe for Chemical Biology: The ability to append different functionalities (e.g., fluorescent tags, affinity labels) via the halogen handles makes this molecule useful for creating chemical probes to study biological systems.
Conclusion
5-Bromo-4-chloro-2-methyl-2H-indazole is a high-value chemical tool for researchers in drug discovery and chemical biology. Its defined regiochemistry and dual points for synthetic elaboration provide a reliable and flexible platform for building molecular complexity. This guide has outlined its core properties, a robust synthetic strategy, and essential protocols for characterization and safe handling. By leveraging the principles and methodologies described herein, scientists can effectively integrate this compound into their research workflows to accelerate the discovery of novel and impactful molecules.
References
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole . ResearchGate. [Link]
-
5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 . PubChem. [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3 . Diva-portal.org. [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica . 3M. [Link]
-
5-bromo-3-chloro-2-methyl-2H-indazole — Chemical Substance Information . NextSDS. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review . Caribbean Journal of Science and Technology. [Link]
-
2H-Indazole synthesis . Organic Chemistry Portal. [Link]
-
5-bromo-3-chloro-2-methyl-2h-indazole . PubChemLite. [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists . PubMed. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Center for Biotechnology Information. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Indazole – Knowledge and References . Taylor & Francis Online. [Link]
-
ANALYTICAL REPORT - 5F-ADB 2-indazole isomer (C20H28FN3O3) . Policija. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 4-bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole 97% | CAS: 2368909-50-4 | AChemBlock [achemblock.com]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. policija.si [policija.si]
- 10. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
